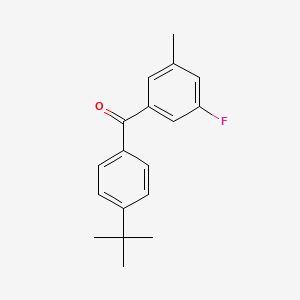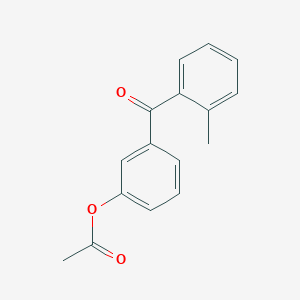
4-Tert-butyl-3'-fluoro-5'-methylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-3’-fluoro-5’-methylbenzophenone is an organic compound with the molecular formula C18H19FO. It belongs to the class of benzophenones, which are widely used in various industrial applications due to their unique chemical properties. This compound is characterized by the presence of a tert-butyl group, a fluoro group, and a methyl group attached to the benzophenone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-3’-fluoro-5’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-tert-butylbenzoyl chloride with 3-fluoro-5-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of 4-Tert-butyl-3’-fluoro-5’-methylbenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: 4-Tert-butyl-3’-fluoro-5’-methylbenzophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: This compound can be reduced to form alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The fluoro and methyl groups on the benzene ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
4-Tert-butyl-3’-fluoro-5’-methylbenzophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.
Medicine: This compound is investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is used in the production of UV filters, fragrances, and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-3’-fluoro-5’-methylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, while the fluoro and methyl groups contribute to the compound’s electronic properties, influencing its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
- 4-Tert-butyl-3’-fluoro-4’-methylbenzophenone
- 4-Tert-butyl-3’-chloro-5’-methylbenzophenone
- 4-Tert-butyl-3’-bromo-5’-methylbenzophenone
Comparison: 4-Tert-butyl-3’-fluoro-5’-methylbenzophenone is unique due to the presence of the fluoro group, which imparts distinct electronic properties compared to its chloro or bromo analogs. The fluoro group enhances the compound’s stability and reactivity, making it more suitable for specific applications in research and industry.
Propiedades
IUPAC Name |
(4-tert-butylphenyl)-(3-fluoro-5-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FO/c1-12-9-14(11-16(19)10-12)17(20)13-5-7-15(8-6-13)18(2,3)4/h5-11H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUUEPGFVBUYGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














